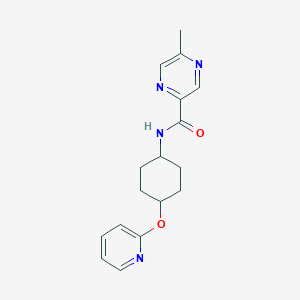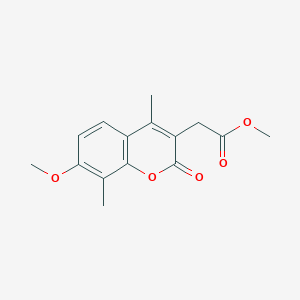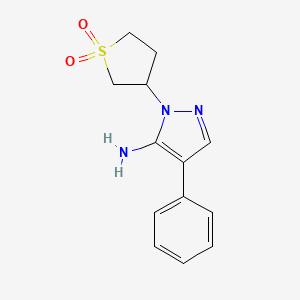![molecular formula C11H6N4S B2515106 2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile CAS No. 439110-81-3](/img/structure/B2515106.png)
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile is a heterocyclic compound that features both thiazole and pyrrole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, known for its biological activity, combined with the pyrrole ring, makes this compound a versatile candidate for further research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile typically involves the condensation of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction is performed under reflux conditions in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute at the nitrile groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity is being explored for potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with key biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities.
Indole derivatives: Indole compounds share the pyrrole ring and are known for their wide range of biological activities.
Imidazo[2,1-b][1,3]thiazoles: These compounds combine thiazole and imidazole rings, showing potential in medicinal chemistry.
Uniqueness
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile is unique due to its combination of thiazole and pyrrole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4S/c12-7-9(8-13)6-10-2-1-4-15(10)11-14-3-5-16-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUVSHUZDUNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C#N)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B2515025.png)
![2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2515027.png)
![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)




![4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B2515037.png)
![5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2515039.png)
![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2515044.png)
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)

